4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carboxaldehyde
Overview
Description
4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carboxaldehyde: is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydropyran ring with a carboxaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carboxaldehyde typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl precursor. One common method is the Friedel-Crafts acylation reaction, where a trifluoromethylbenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The resulting ketone is then subjected to a reduction process to form the tetrahydropyran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve high purity levels required for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The aldehyde group can be oxidized to form carboxylic acids.
Reduction: : The compound can be reduced to form alcohols or amines.
Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Carboxylic acids.
Reduction: : Alcohols or amines.
Substitution: : Substituted trifluoromethyl compounds.
Scientific Research Applications
4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carboxaldehyde: has diverse applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used as a probe in biological studies to understand the role of trifluoromethyl groups in biological systems.
Medicine: : It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: : The compound is used in the manufacture of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carboxaldehyde exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological responses. The carboxaldehyde group can form Schiff bases with amino groups, influencing the compound's reactivity and biological activity.
Comparison with Similar Compounds
4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carboxaldehyde: is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:
4-(Trifluoromethyl)phenol
Benzenamine, 4-fluoro-3-(trifluoromethyl)
Trifluoromethylbenzene derivatives
These compounds share the trifluoromethyl group but differ in their functional groups and overall structure, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]oxane-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2/c14-13(15,16)11-3-1-2-10(8-11)12(9-17)4-6-18-7-5-12/h1-3,8-9H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPGZXZHZSJJBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C=O)C2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101165717 | |
Record name | Tetrahydro-4-[3-(trifluoromethyl)phenyl]-2H-pyran-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101165717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902836-56-0 | |
Record name | Tetrahydro-4-[3-(trifluoromethyl)phenyl]-2H-pyran-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=902836-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-4-[3-(trifluoromethyl)phenyl]-2H-pyran-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101165717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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